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molecular formula C13H13F3N4O2 B8367966 2-Amino-3-nitro-6-(3-trifluoromethyl-piperidin-1-yl)benzonitrile

2-Amino-3-nitro-6-(3-trifluoromethyl-piperidin-1-yl)benzonitrile

Cat. No. B8367966
M. Wt: 314.26 g/mol
InChI Key: PSJJWGNSKZPBCG-UHFFFAOYSA-N
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Patent
US08466186B2

Procedure details

A mixture of 2-amino-3-nitro-6-(3-trifluoromethyl-piperidin-1-yl)benzonitrile (200 mg, 0.64 mmol), Fe (178 mg, 3.18 mmol), aqueous NH4Cl (5 mL) and EtOH (5 mL) was heated under Ar at 90° C. for 2 h. The mixture was thereafter basicified to pH ˜9-10 and filtered through celite and the celite pad was washed with EtOH and EtOAc. The organic layer was concentrated and the residue was extracted with EtOAc. The organic layer was dried over Na2SO4, filtered and concentrated. The residue was washed with Et2O to give the sub-title compound.
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
178 mg
Type
catalyst
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:9]([N+:10]([O-])=O)=[CH:8][CH:7]=[C:6]([N:13]2[CH2:18][CH2:17][CH2:16][CH:15]([C:19]([F:22])([F:21])[F:20])[CH2:14]2)[C:3]=1[C:4]#[N:5].[NH4+].[Cl-]>[Fe].CCO>[NH2:1][C:2]1[C:9]([NH2:10])=[CH:8][CH:7]=[C:6]([N:13]2[CH2:18][CH2:17][CH2:16][CH:15]([C:19]([F:22])([F:20])[F:21])[CH2:14]2)[C:3]=1[C:4]#[N:5] |f:1.2|

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
NC1=C(C#N)C(=CC=C1[N+](=O)[O-])N1CC(CCC1)C(F)(F)F
Name
Quantity
5 mL
Type
reactant
Smiles
[NH4+].[Cl-]
Name
Quantity
178 mg
Type
catalyst
Smiles
[Fe]
Name
Quantity
5 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through celite
WASH
Type
WASH
Details
the celite pad was washed with EtOH and EtOAc
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated
EXTRACTION
Type
EXTRACTION
Details
the residue was extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
WASH
Type
WASH
Details
The residue was washed with Et2O

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C#N)C(=CC=C1N)N1CC(CCC1)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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